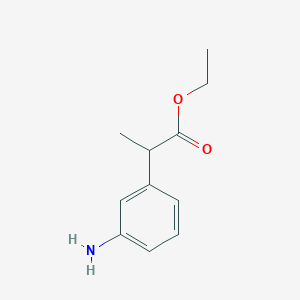

Ethyl 2-(3-aminophenyl)propanoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-(3-aminophenyl)propanoate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-8H,3,12H2,1-2H3 |

InChI Key |

XLLSOKOEONACSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=CC=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of Ethyl 2 3 Aminophenyl Propanoate Analogues

Transformations Involving the Aromatic Amine Moiety

The aromatic amine group is a nucleophilic center and can readily participate in a range of chemical reactions. Its reactivity is fundamental to the synthesis of various derivatives.

Oxidation Pathways to Nitro or Nitroso Derivatives

The primary aromatic amine of ethyl 2-(3-aminophenyl)propanoate analogues can be oxidized to corresponding nitroso or nitro compounds. This transformation is significant as it alters the electronic properties and steric profile of the molecule. The oxidation of anilines and related primary amines to their nitroso derivatives can be achieved using reagents like peroxybenzoic acid in a solvent such as chloroform. rsc.org Further oxidation can yield the nitro derivative. For instance, peracids are known to oxidize amino groups to nitro groups. quimicaorganica.org This conversion is a valuable synthetic tool, as the directing effects of the amino (ortho-, para-directing) and nitro (meta-directing) groups are opposite, allowing for strategic modifications of the aromatic ring. quimicaorganica.org

A study on substituted anilines demonstrated the successful oxidation of several primary amines to their corresponding nitroso-compounds using peroxybenzoic acid. rsc.org While not directly on the title compound, this indicates a viable pathway for its analogues.

Amine Functionalization for Conjugation and Derivatization

The nucleophilic nature of the aromatic amine allows for its functionalization to create a wide array of derivatives. These reactions are crucial for conjugating the molecule to other chemical entities or for modifying its properties. Derivatization can involve reactions such as acylation, alkylation, and formation of amides. For example, a method for synthesizing 2-(4-amidophenoxy)alkanoic acids and their esters involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester, followed by reaction with an amine derivative and a Beckmann Rearrangement. google.com

The synthesis of various amino/nitro-substituted 3-arylcoumarins highlights how the amino group can be a key part of building more complex molecular scaffolds. nih.gov Furthermore, rapid and convenient methods have been developed for the exhaustive derivatization of various functional groups, including amines, to facilitate analysis, which underscores the reactivity of the amine for creating new compounds. nih.gov

Reactions of the Ester Functional Group

The ethyl ester group in this compound is another key site for chemical transformations, primarily through reactions involving nucleophilic attack at the carbonyl carbon.

Nucleophilic Substitution Reactions to Form Variant Ester Derivatives

The ethyl ester can be converted to other ester derivatives through transesterification or by hydrolysis followed by re-esterification. The formation of esters from a carboxylic acid and an alcohol is a reversible reaction, typically catalyzed by an acid. learncbse.in A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) involves the reduction of an intermediate nitropropanoic acid using stannous chloride in ethanol (B145695), where the stannous chloride also acts as a Lewis acid to catalyze the simultaneous esterification of the carboxylic acid. nih.gov This indicates that the ester group can be formed under various conditions.

The reactivity of esters towards nucleophilic reagents is a well-studied area. kinampark.com The ester group can react with a variety of nucleophiles, leading to the formation of different functional groups. For example, the reaction with amines would produce amides, and reaction with other alcohols in the presence of a catalyst would result in different esters.

Enzymatic and Chemical Hydrolysis of Ester Bonds

The ester bond in this compound analogues is susceptible to both chemical and enzymatic hydrolysis, yielding the corresponding carboxylic acid and ethanol. Chemical hydrolysis is typically achieved under acidic or basic conditions.

Enzymatic hydrolysis offers a milder and often stereoselective alternative. Studies on analogues such as ethyl 2-phenylpropionate have shown that lyophilized mycelia of fungi like Aspergillus oryzae and Rhizopus oryzae are effective biocatalysts for this hydrolysis. scielo.br Similarly, research on the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate and its analogues has demonstrated the utility of various hydrolases, including lipases from Candida antarctica (CAL-B), pig liver esterase (PLE), and Pseudomonas cepacia lipase (B570770) (PCL), for catalyzing the hydrolysis of the ester bond. scielo.brdoaj.orgresearchgate.net The efficiency and enantioselectivity of these enzymatic reactions are highly dependent on the specific enzyme and substrate used. scielo.brresearchgate.net

Table 1: Enzymatic Hydrolysis of Ethyl Phenylpropanoate Analogues

| Enzyme/Biocatalyst | Substrate Analogue | Key Findings | Reference(s) |

|---|---|---|---|

| Aspergillus oryzae MIM | Racemic ethyl 2-phenylpropionate | Effective biocatalyst for hydrolysis. | scielo.br |

| Rhizopus oryzae CBS 11207 | Racemic ethyl 2-phenylpropionate | Effective biocatalyst for hydrolysis. | scielo.br |

| Pig Liver Esterase (PLE) | Ethyl 3-hydroxy-3-phenylbutanoate | Showed the best results for this tertiary ester, though selectivity was poor. | scielo.brresearchgate.net |

| Pseudomonas cepacia Lipase (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | Achieved 50% conversion with high enantioselectivity for the remaining (R)-ester. | scielo.brresearchgate.net |

| Candida rugosa Lipase (CRL) | Ethyl 3-hydroxy-3-phenylpropanoate | Exhibited low enantioselectivity for this substrate. | scielo.br |

Stereoselective and Regioselective Transformations

Controlling the stereochemistry and regiochemistry of reactions involving this compound analogues is crucial for the synthesis of specific isomers with desired biological activities.

Stereoselective transformations are particularly important when a chiral center is present, as is the case with the α-carbon of the propanoate moiety. Enzymatic hydrolysis, as mentioned earlier, is a powerful tool for achieving kinetic resolution of racemic esters. For instance, the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate using PCL resulted in the recovery of the (R)-ester with 98% enantiomeric excess (e.e.) and the formation of the (S)-acid with 93% e.e. researchgate.net

Regioselective reactions are critical when multiple reactive sites could potentially react. For example, in the context of creating more complex heterocyclic structures, protocols have been developed for the regioselective synthesis of substituted pyrroles from related starting materials. researchgate.netresearchgate.net These methods often rely on the careful choice of reagents and reaction conditions to direct the transformation to the desired position on the molecule. For instance, the base-catalyzed condensation of glycine (B1666218) ethyl esters with 1,3-bis(het)aryl-1,3-monothio diketones leads to β-enaminones, which then cyclize to form 3,5-bis(het)aryl-2-carboxylate pyrroles in a regioselective manner. researchgate.net

Advanced Coupling and Cycloaddition Reactions

The aromatic ring and the amino group of this compound analogues are ideal handles for advanced coupling and cycloaddition reactions, enabling the construction of biaryl systems and novel heterocyclic structures.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester.

In the context of this compound analogues, the aromatic ring can be functionalized with a halogen (e.g., bromine or iodine) to serve as the aryl halide partner in the coupling. This halogenated intermediate can then be coupled with a variety of arylboronic acids to generate a library of biaryl derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. For example, using Pd(OH)2 as a catalyst with a mixture of ethanol and water as the solvent has been shown to be effective for Suzuki-Miyaura couplings. wikipedia.org

Asymmetric Suzuki-Miyaura coupling has also been developed to synthesize axially chiral biaryl compounds. This is achieved by using chiral ligands, such as chiral-bridged biphenyl (B1667301) monophosphine ligands, which can induce high enantioselectivity in the coupling of sterically hindered aryl halides. beilstein-journals.org

| Catalyst | Ligand | Base | Solvent | Typical Substrates | Product |

| Pd(OH)2 | None specified | Potassium phosphate | Ethanol/Water | Aryl halides and arylboronic acids | Biaryl compounds. wikipedia.org |

| Pd2(dba)3 | Chiral biphenyl monophosphine | K3PO4 | THF | 3-methyl-2-bromophenylamides and 1-naphthaleneboronic acids | Axially chiral biaryl compounds. beilstein-journals.org |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. While not a direct reaction of this compound itself, the Diels-Alder reaction involving nitroarenes can be a strategic step in the synthesis of its precursors. Nitroarenes can be reduced to the corresponding anilines, which are key intermediates for the target compound. youtube.com

The nitroso Diels-Alder (NDA) reaction, for example, involves the cycloaddition of a nitroso compound (which can be generated in situ from a nitroarene) with a diene. nih.gov This reaction can be used to functionalize diene-containing molecules and introduce nitrogen and oxygen functionalities in a stereocontrolled manner. Furthermore, the regioselectivity of Diels-Alder reactions with unsymmetrical dienes and dienophiles can often be predicted, allowing for the controlled synthesis of specific isomers. youtube.com The resulting cycloadducts can then be further transformed to yield substituted anilines, which can be elaborated into analogues of this compound.

The functional groups present in this compound and its derivatives provide opportunities for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. For instance, the amino group can act as a nucleophile and attack an electrophilic center within the same molecule.

If the ester group is modified or if other reactive groups are introduced onto the molecule, a variety of cyclizations can be envisioned. For example, intramolecular cyclization of arylpropargyl amides can lead to the formation of benz[f]isoindoline derivatives. rsc.org Similarly, N,N-disubstituted cyanamides can undergo regiospecific intramolecular cyclization to yield imidazoles and oxazoles. nih.gov While specific examples involving this compound are not prevalent in the literature, the principles of these intramolecular cyclizations can be applied to design synthetic routes to novel heterocyclic compounds derived from this scaffold. Such cyclizations are valuable for creating rigid, polycyclic structures that are of interest in medicinal chemistry. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Phenylpropanoate Derivatives

Vibrational and Electronic SpectroscopyThis section would have explored the infrared (IR) and ultraviolet-visible (UV-Vis) spectral data. IR spectroscopy would have identified the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine, the C=O stretch of the ester, and the aromatic C-H and C=C vibrations. UV-Vis spectroscopy would have provided information about the electronic transitions within the molecule, particularly those associated with the aromatic ring.

While spectroscopic data for related compounds such as ethyl 3-(4-aminophenyl)propanoate and other phenylpropanoate derivatives are available, these are not directly applicable for the specific structural elucidation of Ethyl 2-(3-aminophenyl)propanoate due to differences in isomerism and substitution patterns that significantly alter spectroscopic outcomes.

The absence of specific experimental data in the public domain prevents the creation of the detailed and accurate scientific article as requested. Further experimental research would be required to generate the necessary spectra for a complete characterization of this compound.

Infrared (IR) Spectroscopy

Key Expected Vibrational Frequencies:

The primary amine (NH₂) group on the phenyl ring would exhibit characteristic N-H stretching vibrations, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ region.

The ester functional group contains a carbonyl (C=O) bond, which gives rise to a strong, sharp absorption band in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ range.

The aromatic phenyl ring would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (meta-substitution in this case) would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The aliphatic C-H bonds in the ethyl and propanoate fragments would show stretching vibrations in the 2850-2960 cm⁻¹ range.

A hypothetical IR data table for this compound, based on characteristic group frequencies, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 (doublet) |

| Carbonyl (C=O) | Stretching | 1730 - 1750 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ester C-O | Stretching | 1000 - 1300 |

| Amine C-N | Stretching | 1250 - 1350 |

| Aromatic C-H | Bending (out-of-plane) | < 900 |

This table represents predicted values based on standard infrared correlation charts. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The phenyl ring and the carbonyl group in this compound are the primary chromophores.

The absorption of UV radiation by the aromatic ring is due to π → π* transitions. The presence of the amino group, an auxochrome, on the phenyl ring would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzene. The electronic transitions associated with the ester carbonyl group (n → π*) are typically weak and may be obscured by the stronger absorptions of the aromatic ring.

The position of the absorption maxima can be influenced by the solvent polarity. In general, for π → π* transitions, a shift to longer wavelengths (red shift) is observed with increasing solvent polarity.

A hypothetical UV-Vis absorption data table for this compound is provided below, illustrating expected absorption maxima.

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Phenyl ring | ~240 - 260 |

| π → π (charge transfer) | Phenyl ring with amino group | ~280 - 320 |

| n → π* | Carbonyl | ~200 - 220 |

This table represents predicted values. Actual experimental values are dependent on the solvent used.

X-ray Diffraction Crystallography for Structural Determination

For a successful X-ray crystallographic analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the atomic positions can be determined.

The resulting crystal structure would reveal the planarity of the phenyl ring, the conformation of the ethyl propanoate side chain, and the bond angles and lengths of all the atoms in the molecule. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate how the molecules pack together in the crystal lattice.

While no experimental crystal structure for this compound is currently available in the public domain, a hypothetical table of key crystallographic parameters that would be obtained from such an analysis is presented below.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Bond Lengths | The distances between the centers of bonded atoms (e.g., C-C, C-N, C=O). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-C-C, C-N-H). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

This table illustrates the type of data obtained from an X-ray diffraction experiment.

Computational and Theoretical Chemistry Investigations of Aminophenyl Propanoates

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn governs their reactivity, stability, and spectroscopic properties. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, electron distribution, and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net DFT methods are based on the principle that the ground-state energy and other properties of a many-electron system can be determined from its electron density. nih.gov This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules. nih.gov

A key output of DFT calculations is the description of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.

For a molecule like Ethyl 2-(3-aminophenyl)propanoate, DFT studies would reveal how the aminophenyl and ethyl propanoate moieties contribute to the frontier orbitals. One could anticipate that the electron-rich aminophenyl ring would significantly influence the character of the HOMO, while the ester group would contribute to the LUMO. The distribution of these orbitals would provide insights into the most probable sites for electrophilic and nucleophilic attack. While specific studies on this exact molecule are not prevalent, research on related aromatic amines demonstrates the utility of DFT in correlating calculated electronic properties with experimental observations. acs.org

Illustrative Data: Frontier Molecular Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -7.89 |

| HOMO | -5.67 |

| LUMO | -1.23 |

| LUMO+1 | -0.45 |

| HOMO-LUMO Gap | 4.44 |

This table presents hypothetical DFT-calculated energy values for this compound to illustrate the typical output of such a study. The values are for illustrative purposes only.

Hybrid DFT methods, such as the widely used B3LYP functional, enhance the accuracy of DFT calculations by incorporating a portion of exact exchange from Hartree-Fock theory. ontosight.ai The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combines the strengths of both DFT and Hartree-Fock approaches, offering a good balance between computational cost and accuracy for a wide range of organic molecules. ontosight.ainih.govacs.org It has been extensively applied to calculate molecular properties like geometries, energies, and vibrational frequencies with results that often show good agreement with experimental data. ontosight.ainih.govhuji.ac.il

For this compound, a B3LYP calculation would provide a more refined description of its electronic structure and properties compared to pure DFT functionals. This method is particularly effective for systems where electron correlation is significant. ontosight.ai Studies on a vast number of organic compounds have demonstrated that B3LYP can predict heats of formation and isomerization energies with a mean absolute error of a few kcal/mol. nih.gov

Composite quantum chemical methods are high-accuracy multi-step procedures designed to calculate thermochemical properties, such as enthalpies of formation and reaction energies, with near chemical accuracy (typically within 1-2 kcal/mol of experimental values). The Gaussian-n (Gn) theories are a prominent family of such methods.

The G3(MP2)//B3LYP method is a variant of the Gaussian-3 theory. researchgate.netuni-rostock.de It employs geometries and zero-point vibrational energies calculated at the B3LYP/6-31G(d) level, which is computationally efficient. uni-rostock.deuni-rostock.deuni-muenchen.de A series of single-point energy calculations at higher levels of theory (including MP2 and QCISD(T)) with larger basis sets are then performed on this geometry. uni-rostock.deuni-rostock.deuni-muenchen.de These energies are combined in an additive scheme, including empirical corrections, to extrapolate to a high-accuracy total energy. uni-rostock.deuni-rostock.deuni-muenchen.de

Application of the G3(MP2)//B3LYP method to this compound would yield a highly reliable prediction of its gas-phase enthalpy of formation. This data is invaluable for understanding the molecule's stability and for thermochemical calculations of reactions in which it might participate. The accuracy of such composite methods has been validated across a wide range of chemical systems. nih.gov

Illustrative Data: Calculated Thermochemical Properties (Hypothetical)

| Property | Calculated Value |

| Zero-Point Energy (kcal/mol) | 115.2 |

| Enthalpy of Formation (gas, 298 K) (kcal/mol) | -45.8 |

| Gibbs Free Energy of Formation (gas, 298 K) (kcal/mol) | -10.5 |

This table shows hypothetical thermochemical data for this compound that could be obtained from G3(MP2)//B3LYP calculations. The values are for illustrative purposes only.

Conformational Analysis and Energetic Profiles

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (energy minima) of a molecule and the energy barriers for interconversion between them. nih.govacs.orgresearchgate.net

Computational methods are essential for exploring the potential energy surface of a molecule. This typically involves systematically or stochastically rotating the rotatable bonds (e.g., the C-C and C-O bonds in the ethyl ester side chain and the bond connecting the side chain to the phenyl ring) and calculating the energy of each resulting conformation. This process generates a potential energy profile, highlighting the low-energy, and thus more populated, conformations. For flexible molecules, methods like low-mode search (LMOD) or molecular dynamics simulations can be employed to efficiently sample the conformational space. nih.govacs.orgnih.gov

A conformational analysis of this compound would reveal the preferred spatial arrangement of the ethyl propanoate group relative to the aminophenyl ring. This would be crucial for understanding how the molecule might fit into a receptor binding site or interact with other molecules. The relative energies of different conformers would indicate their populations at a given temperature.

Molecular Docking and Protein-Ligand Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govijsrtjournal.comannualreviews.orgijirem.orgbohrium.com This method has become an indispensable tool in structure-based drug design for identifying potential drug candidates and optimizing their binding affinity. nih.govijsrtjournal.comnih.gov

The docking process involves two main steps: sampling and scoring. nih.gov First, the ligand's conformational flexibility and its position and orientation within the receptor's binding site are extensively sampled. nih.gov Then, a scoring function is used to estimate the binding affinity for each generated pose, ranking them to identify the most likely binding mode. ijirem.org

In the context of this compound, molecular docking studies could be used to investigate its potential interactions with various biological targets. For instance, if this compound were being explored as a potential enzyme inhibitor, docking simulations would be performed to predict how it fits into the enzyme's active site. rsc.orgresearchgate.netcapes.gov.br The results would provide a detailed 3D model of the protein-ligand complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding. This information is critical for understanding the molecular basis of its potential biological activity and for guiding the design of more potent analogs.

Illustrative Data: Molecular Docking Results (Hypothetical)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | -7.8 | ASP-145, LYS-72, PHE-80 |

| Protease Y | -6.5 | GLY-101, TRP-54, HIS-41 |

| GPCR Z | -8.2 | TYR-250, SER-112, ILE-190 |

This table provides a hypothetical summary of molecular docking results for this compound against three different protein targets. The binding affinity is a measure of the strength of the interaction, with more negative values indicating stronger binding. The key interacting residues are amino acids in the protein's binding site that form important contacts with the ligand. These results are purely illustrative.

Analysis of Binding Energies and Interaction Strength

The binding energy and interaction strength of this compound with other molecules or surfaces are critical for understanding its behavior in various chemical and biological environments. These parameters are typically investigated using quantum chemical calculations, which can elucidate the nature and magnitude of non-covalent interactions.

Theoretical Framework: The interaction energy (ΔE) of a molecular complex is a key determinant of its stability. It is calculated by subtracting the energies of the individual, isolated molecules (monomers) from the total energy of the complex. To obtain accurate binding energies, corrections for the basis set superposition error (BSSE) are often applied. nih.gov

Computational methods like DFT, particularly with functionals like B3LYP, are widely used to calculate the geometries, interaction energies, and bond characteristics of hydrogen-bonded complexes. bohrium.comnih.gov The analysis of these interactions is further enhanced by techniques such as Reduced Density Gradient (RDG) analysis, which helps in visualizing and characterizing non-covalent interactions like hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov

Expected Interactions for this compound: For this compound, the primary sites for interaction are the amino (-NH2) group, which can act as a hydrogen bond donor, and the ester group (–COO–), where the carbonyl oxygen can act as a hydrogen bond acceptor. The aromatic ring also contributes to interaction strength through π-π stacking and other van der Waals forces.

Table 1: Representative Interaction Energies of Aniline (B41778) Derivatives with Common Solvents (Theoretical)

| Interacting Pair | Interaction Energy (kcal/mol) | Primary Interaction Type |

| Aniline - Water | -5.8 | N-H···O Hydrogen Bond |

| Aniline - Methanol (B129727) | -6.2 | N-H···O Hydrogen Bond |

| Aniline - Acetone | -4.5 | N-H···O Hydrogen Bond |

| Benzene (B151609) - Benzene | -2.5 | π-π Stacking |

Note: The data in this table is illustrative and based on computational studies of aniline and benzene as model systems to infer the potential interaction energies for this compound.

The interaction energies are influenced by the electronic nature of the substituents on the aniline ring. The propanoate group at the meta position in this compound would modulate the electron density on the aromatic ring and the amino group, thereby influencing the strength of its interactions compared to unsubstituted aniline.

Theoretical Mechanistic Investigations of Organic Reactions

Theoretical mechanistic investigations provide a molecular-level understanding of reaction pathways, transition states, and reaction kinetics. For this compound, such studies could focus on its synthesis, reactivity of the amino group, or ester hydrolysis.

Methodology: Computational methods are employed to map the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, products, intermediates, and transition states. The activation energy barrier, which determines the reaction rate, can be calculated from the energy difference between the reactants and the transition state. Techniques like Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be used to calculate pressure- and temperature-dependent rate constants. rsc.org

Potential Reaction Mechanisms for Investigation: One area of interest is the mechanism of reactions involving the amino group, such as acylation or diazotization. Theoretical studies can predict the most likely site of attack and the geometry of the transition state. For instance, in an acylation reaction, computational analysis could determine whether the reaction proceeds via a concerted or a stepwise mechanism.

Another relevant area is the hydrolysis of the ester group. Theoretical calculations can model the attack of a nucleophile (like a hydroxide (B78521) ion) on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxy group. These studies can clarify the role of acid or base catalysis in the reaction.

Hydrogen Bonding Patterns and Intermolecular Interactions

The ability of this compound to form hydrogen bonds plays a crucial role in its physical properties, such as boiling point and solubility, as well as its interaction with biological targets. The molecule possesses both a hydrogen bond donor (the -NH2 group) and hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen of the ester group).

Computational Analysis of Hydrogen Bonding: Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing hydrogen bonds and other intermolecular interactions. nih.govwisc.edu It allows for the quantification of the donor-acceptor interactions that constitute a hydrogen bond. The second-order perturbation energy (E(2)) in NBO analysis provides a measure of the strength of the interaction between the donor and acceptor orbitals. nih.gov For example, the interaction between a lone pair orbital of a hydrogen bond acceptor (like the carbonyl oxygen) and the antibonding orbital of the N-H bond (the donor) can be quantified.

In the solid state, molecules often form specific, repeating hydrogen-bonding motifs. nih.gov For this compound, it is plausible that intermolecular N-H···O=C hydrogen bonds would be a dominant feature in its crystal structure, potentially leading to the formation of dimers or extended chains. The presence of the ethyl group may introduce additional, weaker C-H···O interactions.

Table 2: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Expected Strength |

| -NH₂ | Carbonyl Oxygen (-C=O) | Intermolecular Hydrogen Bond | Strong |

| -NH₂ | Ether Oxygen (-O-) | Intermolecular Hydrogen Bond | Moderate |

| Aromatic C-H | Carbonyl Oxygen (-C=O) | Weak Hydrogen Bond | Weak |

| Ethyl C-H | Carbonyl Oxygen (-C=O) | Weak Hydrogen Bond | Weak |

The specific arrangement and strength of these hydrogen bonds will depend on the steric and electronic environment, and can be influenced by the presence of other molecules, such as solvents. Computational studies on related systems, like aniline in aqueous solution, have confirmed the formation of C-H···O nonclassical hydrogen bonds, highlighting the complexity of intermolecular interactions. bohrium.com

Applications in Advanced Organic Synthesis and Material Science Research

Strategic Use as a Chemical Building Block

In organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. Ethyl 2-(3-aminophenyl)propanoate possesses two key functional groups—an amino group and an ester—making it a versatile precursor for a variety of chemical modifications. The aromatic amine can undergo a wide array of reactions, including acylation, alkylation, diazotization, and condensation reactions. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or can react with various nucleophiles.

While specific examples for this compound are not extensively reported, a short and effective synthesis for its isomer, ethyl 3-(3-aminophenyl)propanoate (B2654546), has been developed. nih.gov This synthesis, starting from 3-nitrobenzaldehyde (B41214), highlights the utility of such compounds as accessible building blocks for further synthetic elaborations. nih.gov The strategic placement of the amino and propanoate groups on the phenyl ring allows for the regioselective introduction of new functionalities, a crucial aspect in the design of target molecules.

Role as an Intermediate in Multi-Step Synthetic Sequences

Multi-step synthesis is a cornerstone of modern chemistry, enabling the construction of complex molecules from simpler starting materials. researchgate.netsyrris.jprsc.org The bifunctional nature of this compound makes it a suitable intermediate in such synthetic sequences.

Precursor to More Complex Organic Molecules

The amino and ester functionalities of this compound can be sequentially or selectively modified to build up molecular complexity. For instance, the amino group can be acylated to introduce a new substituent, and the ester can then be hydrolyzed and coupled with another molecule. This step-wise approach allows for the controlled assembly of intricate structures.

A notable example involving a related compound is the synthesis of dabigatran (B194492) etexilate, a pharmaceutical agent. A key intermediate in its synthesis is ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate. google.com This demonstrates how an aminophenyl propanoate scaffold can serve as a central component in the synthesis of a complex drug molecule. While this example does not use this compound directly, it underscores the potential of such aminophenylpropanoate derivatives as valuable precursors in pharmaceutical synthesis.

Intermediate in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and material science. The amino group of this compound can be a key participant in cyclization reactions to form various heterocyclic rings. For example, condensation of the amino group with a 1,3-dicarbonyl compound could lead to the formation of a quinoline (B57606) ring system, a privileged scaffold in drug discovery. nih.gov

Similarly, reaction with a carboxylic acid or its derivative could lead to the formation of a benzimidazole (B57391) scaffold. The synthesis of pyrrolo[2,3-c]quinoline alkaloids, for instance, has been achieved through the electrocyclization of a 2-(pyrrol-3-yl)benzene bearing a carbodiimide (B86325) moiety, a transformation that highlights the utility of amino-functionalized aromatics in constructing complex heterocyclic systems. beilstein-journals.org Although direct examples with this compound are scarce, its structure is amenable to similar synthetic strategies for accessing diverse heterocyclic frameworks.

Development of Diverse Compound Libraries for Research

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening in drug discovery and materials science. nih.govopenaccessjournals.com The two reactive sites on this compound make it a potentially useful scaffold for the creation of such libraries. By reacting the amino group with a diverse set of carboxylic acids and the ester group (after hydrolysis) with a variety of alcohols or amines, a large library of distinct compounds can be generated from a single starting material.

While the direct application of this compound in this context is not well-documented, the principles of combinatorial library design strongly suggest its suitability for this purpose. nih.govresearchgate.net The generation of focused or diverse chemical libraries often relies on the availability of versatile building blocks like aminophenylpropanoates to explore chemical space efficiently.

Advanced Derivatization for Specialized Research Materials

The modification of the functional groups of this compound can lead to the synthesis of materials with specific and desirable properties.

Synthesis of Compounds with Specific Spectroscopic Properties

The development of fluorescent probes is a significant area of research, with applications in biological imaging and sensing. nih.govnih.govgoogle.com The amino group of this compound can be readily derivatized with fluorophores. For example, reaction with a fluorescent acid chloride or isothiocyanate would covalently attach a fluorescent tag to the molecule. The resulting compound's spectroscopic properties, such as its absorption and emission maxima, could then be fine-tuned by further modifications to the molecular structure.

For example, the synthesis of fluorescent amino acids has been achieved through the cyclization of precursors containing an amino-phenyl moiety. nih.gov While not starting from this compound, these syntheses illustrate how the aminophenyl scaffold can be a key component in the construction of fluorescent molecules. The propanoate side chain in this compound could also be modified to modulate the spectroscopic properties of the resulting derivatives, offering a route to novel fluorescent materials.

Exploration in Specialty Chemical Production

In the realm of specialty chemicals, intermediates like this compound are valued for their role in producing high-value, low-volume products. Its structure is a key component in the synthesis of certain biologically active molecules and functional materials. For example, related aminophenyl alkanoates are crucial intermediates in the synthesis of pharmaceuticals, such as the anticoagulant Dabigatran, where a similar core is modified through several synthetic steps. google.comchemicalbook.com The strategic placement of the amino and propanoate groups on the phenyl ring allows for precise molecular tailoring, enabling the synthesis of targeted compounds for research in medicinal chemistry and materials science.

Derivatization Strategies for Enhanced Analytical and Research Applications

Approaches for Modifying Amine and Ester Functional Groups

The primary amine and ethyl ester groups of Ethyl 2-(3-aminophenyl)propanoate are the main targets for derivatization. The choice of derivatization strategy depends on the analytical goal, whether it is to increase volatility for gas chromatography (GC), enhance ionization for mass spectrometry (MS), or improve separation in liquid chromatography (LC).

For the amine group , common derivatization reactions include:

Acylation: Reaction with acylating agents, such as anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) or acyl chlorides, converts the polar amine into a less polar amide. This is a widely used technique to improve chromatographic behavior.

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the amine with a nonpolar tert-butyldimethylsilyl (TBDMS) group, which increases volatility and thermal stability for GC analysis.

Alkylation: This involves the introduction of an alkyl group to the amine.

Reaction with Chloroformates: Alkyl chloroformates, such as ethyl chloroformate, react with the amine to form a carbamate (B1207046) derivative. This method is often used for the analysis of amino acids. researchgate.net

For the ester group , derivatization is less common for analytical purposes unless specific properties are desired. However, hydrolysis of the ethyl ester to the corresponding carboxylic acid can be performed, which then opens up a new set of derivatization possibilities for the newly formed carboxyl group, such as:

Esterification: If the original ethyl ester is hydrolyzed, re-esterification with a different alcohol (e.g., one containing a bulky group or a fluorescent tag) can be performed to alter chromatographic retention or introduce a detectable label.

Amidation: The carboxylic acid can be coupled with an amine to form an amide, which can be used to attach a tag or alter the molecule's properties.

Strategies for Enhanced Chromatographic Separation and Selectivity

Derivatization can significantly improve the chromatographic separation of analytes by altering their physicochemical properties, such as polarity, volatility, and size. For this compound, these strategies are crucial, especially when dealing with complex matrices or for the separation of potential isomers.

In Gas Chromatography (GC) , the volatility of this compound is often insufficient for direct analysis due to the polar amine group. Derivatization is therefore essential. Acylation or silylation of the amine group, as mentioned earlier, reduces its polarity and increases volatility, leading to sharper peaks and better resolution in GC. For instance, derivatization with trifluoroacetylacetone and ethyl chloroformate has been used for the GC analysis of amino acids, demonstrating a two-stage approach that could be adapted for this compound. researchgate.net

In Liquid Chromatography (LC) , derivatization can be used to enhance retention and selectivity. For reversed-phase LC, where polar compounds often have poor retention, derivatization can increase the hydrophobicity of this compound. This can be achieved by introducing a nonpolar group to the amine. Conversely, for normal-phase LC, increasing the polarity might be desirable.

Furthermore, derivatization can be used to improve the separation of enantiomers (chiral separation). By reacting the amine group with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physicochemical properties and can be separated on a standard achiral chromatographic column.

The following table summarizes potential derivatization strategies and their impact on chromatographic analysis.

| Chromatographic Technique | Derivatization Goal | Potential Reagent(s) | Expected Outcome |

| Gas Chromatography (GC) | Increase Volatility & Thermal Stability | MTBSTFA, Acetic Anhydride | Improved peak shape, shorter retention times |

| Reversed-Phase LC (RPLC) | Increase Hydrophobicity & Retention | Dansyl Chloride, Dabsyl Chloride | Enhanced retention on C18 columns |

| Chiral Chromatography | Separate Enantiomers | Chiral derivatizing agents | Formation of diastereomers separable on achiral columns |

Introduction of Tags for Specific Research Analysis

Beyond improving analytical detectability, derivatization can introduce specific "tags" onto the this compound molecule for various research applications. These tags can be fluorescent, chromophoric, or contain a specific functionality for affinity purification.

Fluorescent Tagging: By reacting the primary amine group with a fluorescent reagent such as dansyl chloride or a fluorescamine-based reagent, a fluorescent tag can be attached. This allows for highly sensitive detection using fluorescence detectors in LC or for visualization in bio-imaging studies.

UV-Visible Tagging: If the inherent UV absorbance of this compound is low, derivatization with a chromophoric group can enhance its detection by UV-Vis detectors in LC. Reagents like dabsyl chloride introduce a strongly absorbing chromophore.

Biotin (B1667282) Tagging: For affinity-based studies, a biotin tag can be introduced. Biotin has a very high affinity for streptavidin, and this interaction can be exploited for the purification or immobilization of the derivatized this compound from complex mixtures.

Mechanistic Studies of Key Reactions Involving Phenylpropanoate Structures

Insights into Aldol-Type Condensation Mechanisms

Aldol-type condensations are powerful carbon-carbon bond-forming reactions used to synthesize β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds. organicchemistrydata.orgnih.gov These reactions are fundamental in building the carbon skeleton of molecules related to phenylpropanoates. The reaction proceeds via the addition of an enol or enolate of one carbonyl compound (the nucleophile) to the carbonyl group of another (the electrophile). organicchemistrydata.org

The mechanism can be catalyzed by either a base or an acid.

Base-Catalyzed Mechanism (Enolate Pathway) : In the presence of a base, an α-hydrogen of the donor carbonyl compound is abstracted to form a resonance-stabilized enolate ion. srmist.edu.in This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acceptor molecule to form a tetrahedral alkoxide intermediate. srmist.edu.in Protonation of this intermediate by a solvent or a proton source yields the β-hydroxy carbonyl product, known as the aldol (B89426) adduct. srmist.edu.in Under more vigorous conditions, such as higher temperatures or stronger bases, this adduct can undergo dehydration via an E1cB elimination mechanism to yield the more stable α,β-unsaturated product. srmist.edu.in

Acid-Catalyzed Mechanism (Enol Pathway) : Under acidic conditions, the carbonyl oxygen of the donor molecule is protonated, which facilitates its tautomerization to the enol form. The enol, a weaker nucleophile than an enolate, then attacks the protonated carbonyl of the acceptor molecule. Subsequent deprotonation of the resulting intermediate gives the final aldol adduct.

Crossed aldol condensations, where the donor and acceptor are different molecules, are common. organicchemistrydata.org To achieve selectivity, the acceptor aldehyde often has no α-hydrogens, preventing it from enolizing. organicchemistrydata.org Reactions involving an aromatic aldehyde as the acceptor are specifically known as Claisen-Schmidt condensations. organicchemistrydata.orgsrmist.edu.in

| Step | Base-Catalyzed Mechanism (Enolate) | Acid-Catalyzed Mechanism (Enol) |

|---|---|---|

| 1 | Deprotonation of the enolizable carbonyl compound by a base to form a nucleophilic enolate. srmist.edu.in | Protonation of the carbonyl oxygen of the donor molecule to facilitate tautomerization. |

| 2 | Nucleophilic attack of the enolate on the carbonyl carbon of the acceptor molecule. srmist.edu.in | Nucleophilic attack of the enol on the protonated carbonyl of the acceptor molecule. |

| 3 | Protonation of the resulting alkoxide intermediate to form the β-hydroxy carbonyl (aldol adduct). srmist.edu.in | Deprotonation to yield the β-hydroxy carbonyl (aldol adduct). |

| 4 (Condensation) | Elimination of a water molecule (dehydration), often via an E1cB mechanism, to form an α,β-unsaturated carbonyl compound. srmist.edu.in | Acid-catalyzed dehydration to form the conjugated system. |

Elucidation of Nitro Group Reduction Pathways

The amino group in Ethyl 2-(3-aminophenyl)propanoate is commonly introduced by the reduction of a corresponding nitro-substituted precursor, ethyl 2-(3-nitrophenyl)propanoate. This transformation is a critical step and can be achieved through several methods, each with a distinct mechanistic pathway. masterorganicchemistry.com The reduction of aromatic nitro compounds is a well-established industrial process. wikipedia.org

The two primary approaches are catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation : This is a widely used method employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas (H₂). masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com The reaction is believed to proceed through a sequence of steps on the catalyst surface. The nitro group (NO₂) is successively reduced to a nitroso group (NO) and then to a phenylhydroxylamine (NHOH). orientjchem.org Finally, the phenylhydroxylamine is further reduced to the corresponding aniline (B41778) (NH₂). orientjchem.org This is often referred to as the "hydrogenation" direction of the reaction mechanism. orientjchem.org While highly efficient, a drawback of catalytic hydrogenation is its potential to reduce other functional groups within the molecule. commonorganicchemistry.com

Metal/Acid Reduction : This classic method involves the use of a reactive metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The mechanism involves a series of single-electron transfers from the metal to the nitro group. The metal is oxidized while the nitro group is reduced. The acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group. youtube.com For instance, with tin and HCl, the nitro group is converted to an ammonium (B1175870) salt (NH₃⁺), which is then neutralized with a base (like NaOH) in a separate step to liberate the free amine. youtube.com Reagents like tin(II) chloride (SnCl₂) offer a milder alternative for this reduction. commonorganicchemistry.com

| Method | Reagents | Key Mechanistic Features | Selectivity Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni commonorganicchemistry.com | Sequential reduction on catalyst surface: NO₂ → NO → NHOH → NH₂. orientjchem.org | Highly efficient but can also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl masterorganicchemistry.com | Series of single-electron transfers from the metal coupled with protonation from the acid. youtube.com Forms an ammonium salt intermediate. youtube.com | Often provides good chemoselectivity, leaving other reducible groups intact. commonorganicchemistry.com |

| Tin(II) Chloride | SnCl₂ commonorganicchemistry.com | A mild reducing agent that follows a similar electron-transfer pathway. | Useful for substrates sensitive to harsh acidic conditions or catalytic hydrogenation. commonorganicchemistry.com |

| Sodium Sulfide | Na₂S or H₂S/base wikipedia.org | Can sometimes selectively reduce one nitro group in the presence of another. wikipedia.org | Generally does not reduce aliphatic nitro groups. wikipedia.org |

Understanding Palladium-Catalyzed Ester Arylation Mechanisms

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds. The α-arylation of esters provides a direct route to compounds like naproxen (B1676952) and flurbiprofen. nih.govorganic-chemistry.org While the target molecule is a β-arylpropanoate, understanding the well-studied α-arylation mechanism provides a crucial foundation. Furthermore, recent studies have elucidated the mechanism for the competing β-arylation.

The generally accepted mechanism for α-arylation follows a catalytic cycle:

Oxidative Addition : A low-valent palladium(0) complex reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) aryl halide complex, [Ar-Pd(II)-X]. organic-chemistry.org

Enolate Formation & Transmetalation : A strong base, such as lithium hexamethyldisilazide (LiHMDS), deprotonates the α-carbon of the ester to form an enolate. nih.govorganic-chemistry.org This enolate then displaces the halide on the palladium complex to form an arylpalladium enolate intermediate. organic-chemistry.org

Reductive Elimination : This is the key bond-forming step. The aryl group and the enolate fragment couple, and the C-C bond is formed, yielding the α-aryl ester product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. organic-chemistry.org

The choice of ligand, typically a bulky, electron-rich phosphine (B1218219), is critical for the reaction's success, influencing both the rate and selectivity. nih.govresearchgate.net

Interestingly, the mechanism for the less common β-arylation has also been investigated. It shares a common pathway with α-arylation initially but diverges. Kinetic and computational studies suggest that after the formation of the arylpalladium enolate complex, β-arylation proceeds through a sequence of β-hydride elimination, olefin rotation, and olefin insertion. nih.govresearchgate.net The selectivity between α- and β-arylation is heavily influenced by electronic factors; electron-withdrawing substituents on the aryl bromide tend to favor β-arylation. nih.govresearchgate.net The choice of phosphine ligand also plays a decisive role, with ligands like DavePhos favoring the β-arylation pathway under certain conditions, while others like P(t-Bu)₃ favor α-arylation. nih.govresearchgate.net

| Component | Role in Catalytic Cycle | Common Examples |

|---|---|---|

| Palladium Pre-catalyst | Source of the active Pd(0) species. | Pd(OAc)₂, Pd₂(dba)₃ nih.govresearchgate.net |

| Ligand | Stabilizes the Pd complex, promotes oxidative addition and reductive elimination. | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, DavePhos). organic-chemistry.orgnih.gov |

| Base | Generates the ester enolate for transmetalation. | LiHMDS, K₃PO₄. nih.govorganic-chemistry.org |

| Aryl Halide | The aryl source for the coupling reaction. | Aryl bromides, aryl chlorides. nih.gov |

Investigations into Asymmetric Transfer Hydrogenation Mechanisms

Asymmetric hydrogenation is a key reaction that introduces a chiral center by adding hydrogen across a double bond with high enantioselectivity. wikipedia.org In the context of phenylpropanoates, this is particularly relevant for synthesizing chiral building blocks by reducing prochiral ketones, imines, or alkenes. Asymmetric transfer hydrogenation (ATH) is a variation that uses a hydrogen donor molecule, such as formic acid or isopropanol, instead of gaseous H₂.

The mechanism of ATH typically involves a chiral transition metal catalyst, most famously those based on Ruthenium (Ru) or Rhodium (Rh) complexed with a chiral diamine or phosphine ligand (e.g., TsDPEN). researchgate.net The process can generally be described by two main classes of mechanisms:

Inner-Sphere Mechanism : The substrate coordinates directly to the metal center before the hydride transfer occurs. The catalytic cycle often involves the formation of a metal-hydride species from the hydrogen donor. The prochiral substrate then coordinates to this metal-hydride complex, and the hydride is inserted into the double bond within the metal's coordination sphere. The stereochemical outcome is dictated by the chiral environment created by the ligand, which forces the substrate to adopt a specific orientation.

Outer-Sphere Mechanism : In this mechanism, the substrate does not coordinate directly to the metal center. Instead, the hydrogen transfer (often as a hydride from the metal and a proton from the ligand or solvent) occurs without prior substrate binding. The Noyori-type Ru-TsDPEN catalyst system for ketone reduction is a well-known example that is believed to operate through a concerted, outer-sphere, six-membered ring transition state involving the Ru-H, the N-H of the ligand, and the C=O of the substrate. youtube.com

The choice of catalyst, specifically the combination of the metal and the chiral ligand, is paramount in achieving high yields and enantioselectivity. youtube.com

| Component | Function | Examples |

|---|---|---|

| Metal Catalyst | Activates the hydrogen donor and facilitates hydride transfer. | Ruthenium (Ru), Rhodium (Rh) complexes. researchgate.net |

| Chiral Ligand | Creates the chiral environment to control stereoselectivity. | TsDPEN (p-toluenesulfonyl-1,2-diphenylethylene-1,2-diamine), BINAP. researchgate.netyoutube.com |

| Hydrogen Donor | Provides the source of hydrogen for the reduction. | Formic acid/triethylamine mixture, isopropanol. researchgate.net |

| Substrate | The prochiral molecule to be reduced. | Ketones, imines, certain heterocycles. wikipedia.org |

Mechanisms of Ester Bond Cleavage by Esterases

The hydrolysis of the ethyl ester in this compound to its corresponding carboxylic acid can be catalyzed by esterase enzymes. These enzymes are highly efficient and selective, operating under mild physiological conditions. nih.gov Esterases belong to the serine hydrolase superfamily and utilize a characteristic catalytic mechanism involving a catalytic triad (B1167595) of amino acid residues in their active site. nih.govnih.gov

The catalytic triad typically consists of Serine (Ser), Histidine (His), and a third acidic residue, usually Aspartic acid (Asp) or Glutamic acid (Glu). The mechanism proceeds in two main stages:

Acylation of the Enzyme :

The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, increasing its nucleophilicity.

The activated serine oxygen performs a nucleophilic attack on the carbonyl carbon of the ester substrate (e.g., this compound). nih.gov

This forms a short-lived, high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. nih.gov

The intermediate collapses, and the C-O ester bond is broken. The alcohol portion (ethanol) is protonated by the histidine (now acting as a general acid) and released. This results in an acyl-enzyme intermediate, where the carboxylate portion of the substrate is covalently bonded to the serine residue.

Deacylation of the Enzyme :

A water molecule enters the active site. The histidine residue, again acting as a general base, activates the water molecule by abstracting a proton, forming a highly nucleophilic hydroxide (B78521) ion.

The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

This intermediate collapses, breaking the covalent bond between the acyl group and the serine oxygen. The carboxylic acid product is released, and the enzyme's catalytic triad is regenerated to its original state, ready for another catalytic cycle. researchgate.net

| Residue | Role in Acylation Stage | Role in Deacylation Stage |

|---|---|---|

| Serine (Ser) | Acts as the primary nucleophile, attacking the ester's carbonyl carbon to form a covalent acyl-enzyme intermediate. nih.gov | Is regenerated after being released from the carboxylic acid product. |

| Histidine (His) | Acts as a general base to activate Serine; acts as a general acid to protonate the leaving alcohol group. nih.gov | Acts as a general base to activate a water molecule for nucleophilic attack. |

| Aspartate/Glutamate | Orients the Histidine residue and stabilizes the positive charge that develops on its imidazole (B134444) ring. | Continues to orient and stabilize the Histidine residue. |

Advanced Analytical Methodologies for Comprehensive Compound Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and, critically, the enantiomeric composition of chiral molecules such as Ethyl 2-(3-aminophenyl)propanoate. The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires a chiral environment, most commonly achieved through the use of a Chiral Stationary Phase (CSP). nih.govsigmaaldrich.com

The control and determination of enantiomeric purity are essential in pharmaceutical development. nih.gov Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely recognized for their broad chiral recognition capabilities. windows.net For the analysis of α-amino acid esters, CSPs like Chiralpak IA, which features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have demonstrated superior performance. yakhak.orgresearchgate.net The separation mechanism often involves hydrogen bonding interactions between the analyte's carbonyl group and the chiral selector, which contributes to effective chiral recognition. yakhak.org

The determination of enantiomeric excess (% ee), a measure of the purity of an enantiomer, can be calculated directly from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com Method validation is performed in accordance with ICH guidelines, assessing parameters like accuracy and precision to ensure the reliability of the results. yakhak.orgresearchgate.net For instance, validation studies for similar chiral amines and esters have reported intra- and inter-day precision values (as % RSD) ranging from 0.24% to 1.91%. researchgate.net

Below is an illustrative table of typical HPLC conditions for the chiral separation of a compound like this compound, based on methods developed for similar α-amino acid esters. yakhak.orgresearchgate.net

Table 1: Illustrative HPLC Parameters for Chiral Separation

| Parameter | Value/Description |

|---|---|

| Instrument | HPLC system with UV or Fluorescence (FL) detector |

| Column (CSP) | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Isocratic mixture of Hexane/2-Propanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

| Injection Volume | 10 µL |

| Sample Conc. | 1 mg/mL in mobile phase |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is ideally suited for identifying and quantifying volatile impurities that may be present from the synthesis process. These could include residual solvents (e.g., ethanol (B145695), ethyl acetate) or volatile byproducts.

A typical GC analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase and the stationary phase coated on the column wall. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. While specific GC methods for this compound are not detailed in the reviewed literature, a general approach would be applicable. For multi-residue analysis in complex matrices, GC-MS/MS is often employed for its high selectivity and sensitivity. eurl-pesticides.eu

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile compounds in complex matrices. For this compound, LC-MS would be the method of choice for pharmacokinetic studies, enabling the simultaneous determination of the parent compound and its potential metabolites in biological fluids like blood or plasma. nih.gov

The method typically employs a reversed-phase column, such as a C18, with a gradient mobile phase of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing an additive like formic acid to improve ionization. nih.gov Detection is carried out using a tandem mass spectrometer, often a triple quadrupole, equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov Such methods can achieve Lower Limits of Quantitation (LLOQs) in the sub-ng/mL range. nih.gov

Table 2: Typical LC-MS/MS Method Parameters for Quantification

| Parameter | Value/Description |

|---|---|

| Instrument | LC-Tandem Mass Spectrometer (e.g., Triple Quadrupole) |

| Column | Zorbax SB-C18 (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 0.5 - 100 ng/mL |

The robustness of LC-MS methods is validated by assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects to ensure reliable quantification. eurl-pesticides.eunih.gov

Techniques for Solid Solution Analysis

Solid solution analysis is critical for understanding the physicochemical properties of a compound in its solid state, which influences factors like stability, solubility, and bioavailability. While specific studies on solid solutions of this compound were not found in the surveyed literature, standard techniques would be employed for such a characterization.

Common methods for analyzing solid solutions include:

X-ray Powder Diffraction (XRPD): This technique is fundamental for identifying the crystalline or amorphous nature of a solid. In a solid solution, XRPD patterns can show shifts in peak positions compared to the pure components, indicating the incorporation of one component into the crystal lattice of the other. The absence of peaks corresponding to the individual components suggests the formation of a single, new solid phase.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. For a solid solution, a single melting endotherm, typically at a temperature intermediate to the melting points of the individual components, is indicative of its formation.

Infrared (IR) Spectroscopy: IR spectroscopy can reveal changes in intermolecular interactions, such as hydrogen bonding, upon the formation of a solid solution. Shifts in the vibrational frequencies of functional groups (e.g., N-H, C=O) can provide evidence of the new interactions within the solid solution.

These techniques, used in combination, provide a comprehensive picture of the solid-state structure and behavior of the compound.

Future Research Directions and Emerging Paradigms for Aminophenylpropanoate Esters

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For Ethyl 2-(3-aminophenyl)propanoate and its analogs, future research is geared towards greener and more sustainable synthetic strategies.

A reported short and effective synthesis of Ethyl 3-(3-aminophenyl)propanoate (B2654546) involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by reduction of the nitro group and simultaneous esterification using stannous chloride in ethanol (B145695). nih.gov In this process, stannous chloride acts as both a reducing agent and a Lewis acid catalyst for the esterification. nih.gov

Future explorations in this area are likely to focus on several key aspects:

Chemo-enzymatic Synthesis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Research into the chemo-enzymatic synthesis of chiral aminophenylpropanoates is a promising avenue. nih.govnih.govsemanticscholar.org This could involve the enzymatic resolution of racemic mixtures or the use of transaminases for the asymmetric synthesis of the amino acid precursor. nih.govsemanticscholar.org Lipases can be employed for the esterification step under solvent-free or in-organic solvent conditions, further enhancing the sustainability of the process. nih.govrsc.orgnih.gov

Catalytic Systems: The development of novel catalytic systems is crucial. This includes the use of supported catalysts, such as platinum on mesoporous carbons, which have shown enhanced activity and selectivity in related reactions like the synthesis of p-aminophenol. researchgate.net Photocatalytic methods, utilizing visible light to drive reactions, also present a novel and sustainable approach to synthesizing β-amino acid derivatives. rsc.org

Continuous Flow Chemistry: The implementation of continuous multi-step chemo-enzymatic synthesis, as demonstrated for chiral amino pyridine (B92270) derivatives, offers advantages in terms of process control, scalability, and safety. novartis.com This approach can minimize waste and reduce reaction times.

The following table summarizes potential sustainable synthetic strategies for aminophenylpropanoate esters:

| Synthetic Strategy | Key Features | Potential Advantages |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps. | High enantioselectivity, mild reaction conditions, reduced byproducts. |

| Novel Catalytic Systems | Use of supported, nano-, or photocatalysts. | Increased efficiency, catalyst recyclability, novel reaction pathways. |

| Continuous Flow Chemistry | Reactions performed in a continuous stream. | Improved process control, enhanced safety, easier scalability. |

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For aminophenylpropanoate esters, advanced computational modeling offers the potential to accelerate the design of new analogs with desired properties.

Theoretical studies on the electrochemical properties of aminophenol derivatives have utilized Density Functional Theory (DFT) to calculate geometric parameters, vibrational frequencies, and thermochemical values, providing insights into their oxidation-reduction behavior. nih.gov Such computational approaches can be extended to this compound and its derivatives to predict their electronic properties and reactivity.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR studies can establish a correlation between the structural features of aminophenylpropanoate esters and their biological activity. This allows for the predictive design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of aminophenylpropanoate analogs with specific biological targets, such as enzymes or receptors. This information is crucial for understanding the mechanism of action and for designing molecules with improved binding affinity and specificity.

Design of Analogs for Mechanistic Biological Investigations at the Molecular Level

The design and synthesis of analogs of this compound are critical for elucidating their mechanisms of action at the molecular level. By systematically modifying the structure of the parent compound, researchers can probe its interactions with biological systems and identify the key structural features responsible for its activity.

Study of Interactions with Specific Molecular Targets

A key area of future research is the identification and characterization of the specific molecular targets of aminophenylpropanoate esters. The design of analogs can be guided by the desire to enhance interaction with these targets. For instance, the synthesis of peptidyl Michael acceptors, which are potent irreversible inactivators of cysteine proteases, demonstrates a strategy for designing targeted inhibitors. ku.edu Similarly, the development of N-acylaminoethylphosphorylcholines as inhibitory substrate analogs of phospholipase A2 highlights the potential for creating isosteric analogs with inhibitory activity. nih.gov

Research efforts will likely concentrate on designing analogs that can act as:

Enzyme Inhibitors: By modifying the ester and amino functionalities, as well as the phenyl ring substitution, it may be possible to design potent and selective inhibitors of enzymes implicated in disease, such as kinases or proteases. ku.edunih.govnih.gov

Receptor Ligands: Analogs can be designed to bind to specific receptors, thereby modulating their activity.

Investigation of Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction, DNA damage)

There is growing interest in the potential of small molecules to modulate cellular pathways involved in diseases such as cancer. Future research will focus on designing aminophenylpropanoate analogs that can specifically induce desired cellular responses. Studies on other compounds have shown that it is possible to induce cell-cycle arrest, apoptosis, and inhibit invasion in cancer cells. nih.govnih.gov

Key areas of investigation include:

Induction of Apoptosis: The design of analogs that can trigger programmed cell death in cancer cells is a major goal. Research will focus on understanding how structural modifications influence the ability of these compounds to activate apoptotic pathways. nih.govresearchgate.net

Cell Cycle Arrest: Analogs will be designed to halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. nih.govnih.govscilit.com

DNA Damage: The potential for aminophenylpropanoate analogs to cause DNA damage in cancer cells, leading to their demise, will be explored.

The following table outlines potential biological investigations for aminophenylpropanoate analogs:

| Investigation Area | Research Focus | Potential Outcomes |

| Molecular Target Interactions | Design of analogs as enzyme inhibitors or receptor ligands. | Identification of specific biological targets and development of targeted therapies. |

| Cellular Pathway Modulation | Induction of apoptosis, cell cycle arrest, or DNA damage in cancer cells. | Development of novel anticancer agents with defined mechanisms of action. |

Development of Novel Catalytic Systems for Efficient Transformations

The development of novel and efficient catalytic systems is paramount for the synthesis and transformation of aminophenylpropanoate esters. Future research will likely focus on catalysts that offer higher activity, selectivity, and sustainability.

The use of palladium-catalyzed reactions for the synthesis of complex molecules is well-established. Future work could explore the application of palladium catalysis for the functionalization of the aminophenylpropanoate scaffold.

Emerging areas in catalysis relevant to aminophenylpropanoate esters include:

Supported Catalysts: Immobilizing catalysts on solid supports, such as mesoporous carbons or zeolites, can enhance their stability and facilitate their recovery and reuse, as demonstrated in the synthesis of p-aminophenol and chiral amines. nih.govsemanticscholar.orgresearchgate.net

Nano-catalysts: The unique properties of nanoparticles can be harnessed to develop highly active and selective catalysts for the synthesis and transformation of aminophenylpropanoate esters.

Biocatalysis: The use of enzymes as catalysts offers significant advantages in terms of selectivity and mild reaction conditions. The development of robust and recyclable biocatalysts for the synthesis of chiral aminophenylpropanoates is a key research direction. nih.govnih.govsemanticscholar.org

Investigation of Electron Transfer Mechanisms in Related Systems

The aminophenyl moiety is known to participate in electron transfer processes, which are fundamental to many chemical and biological phenomena. Understanding the electron transfer mechanisms in systems related to this compound can provide valuable insights into their reactivity and potential applications.

Studies on the electrochemical oxidation of aminophenol derivatives have provided information on their redox properties and the stability of the resulting radical cations. researchgate.netresearchgate.netntu.edu.tw The electron-donating ability of the amino group plays a crucial role in these processes. Theoretical calculations can complement experimental studies by providing a deeper understanding of the electronic structure and reactivity of these molecules. nih.gov